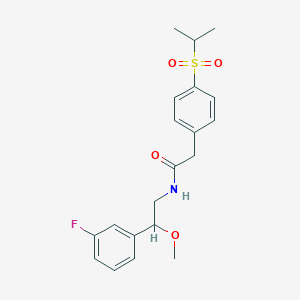

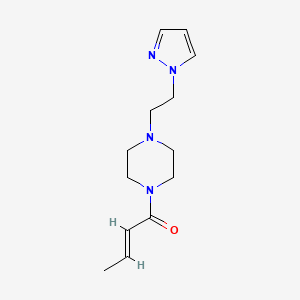

N-(3-nitrophenyl)quinoxaline-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . Quinoxaline derivatives, such as N-phenyl- and N-benzyl quinoxaline-2-carboxamides, have been synthesized and evaluated for their biological activities .

Synthesis Analysis

Quinoxaline derivatives can be synthesized through various methods. For instance, 2,3-disubstituted quinoxalines can be synthesized through functionalization of 2,3-dichloroquinoxaline (2,3-DCQ) with a variety of sulfur and/or nitrogen nucleophiles . Another method involves the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds .Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The structure of quinoxaline derivatives can be established based on their spectral data and elemental analysis .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions such as diazotization, nitration, oxidation, substitutions, and more .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can be analyzed based on their physicochemical properties reported in the literature .Aplicaciones Científicas De Investigación

Chemical Structure and Synthetic Approaches

N-(3-nitrophenyl)quinoxaline-6-carboxamide belongs to the quinoxaline derivatives, compounds known for their diverse biological activities and applications in medicinal chemistry. A study focusing on the synthesis of 2,3-bifunctionalized quinoxalines through the condensation of 1,6-disubstituted-hexan-1,3,4,6-tetraones with o-phenylenediamine highlights the significance of structural alterations, such as nitro group addition, on biological effects and DNA binding capabilities. These structural modifications can lead to enhanced biological activity, showcasing the potential of this compound in various scientific research applications (Waring et al., 2002).

Photophysical Properties for Advanced Materials

The exploration of quinoxaline derivatives extends into materials science, where their photophysical properties are leveraged for the development of advanced materials. A particular study on azole-quinoline-based fluorophores, which include nitrophenyl quinoxaline carboxylic acids, reveals the compounds' strong photostability and unique emission characteristics. These findings suggest applications in the development of new optical materials and sensors, emphasizing the role of this compound in the fabrication of novel photoluminescent materials (Padalkar & Sekar, 2014).

Biological and Antimicrobial Activity

The antibacterial and antifungal activities of quinoxaline derivatives are well-documented, with studies demonstrating their efficacy against a range of microbial strains. Research on the synthesis and characterization of quinoxaline derivatives, including those similar to this compound, indicates significant potential in antimicrobial chemotherapy. This positions this compound as a promising candidate for the development of new antimicrobial agents, highlighting its importance in addressing emerging drug-resistant infections (Karna, 2019).

Mecanismo De Acción

Target of Action

Quinoxaline derivatives, in general, have been found to interact with a variety of targets, receptors, or microorganisms .

Mode of Action

Quinoxaline derivatives have been reported to cause dna damage . This suggests that N-(3-nitrophenyl)quinoxaline-6-carboxamide might interact with its targets, leading to changes at the molecular level that result in DNA damage.

Biochemical Pathways

Quinoxaline derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antiparasitic, antituberculous, and anticancer effects . This suggests that these compounds may affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

One study identified a quinoxaline-2-carboxamide derivative as a potential antineoplastic agent with selective cytotoxicity against certain cancer cell lines . This suggests that this compound might have similar effects.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-nitrophenyl)quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O3/c20-15(18-11-2-1-3-12(9-11)19(21)22)10-4-5-13-14(8-10)17-7-6-16-13/h1-9H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRASSQLSFQBZAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=NC=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2935320.png)

![3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2935323.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2935324.png)

![2-Chloro-N-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]acetamide](/img/structure/B2935329.png)

![Ethyl 3-(2-{2-[(ethylamino)carbonyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2935339.png)

![N-(4-ethoxyphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2935342.png)